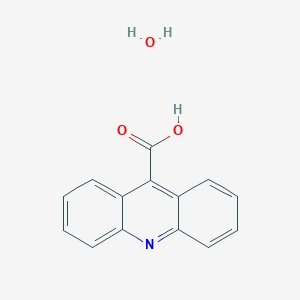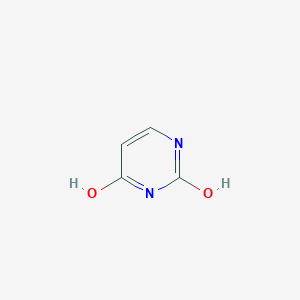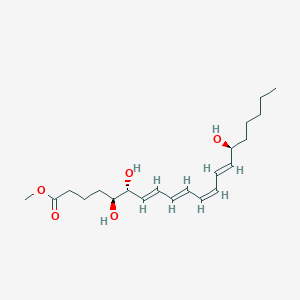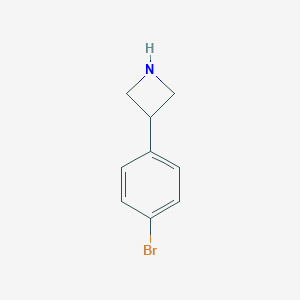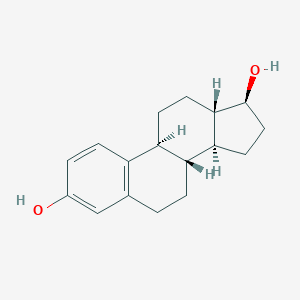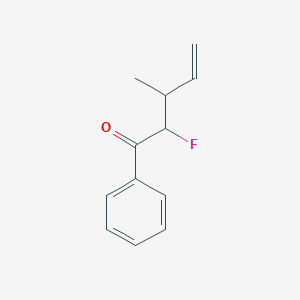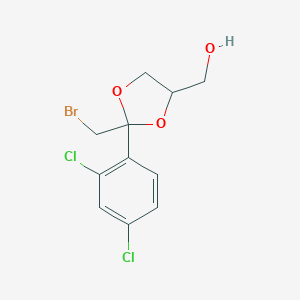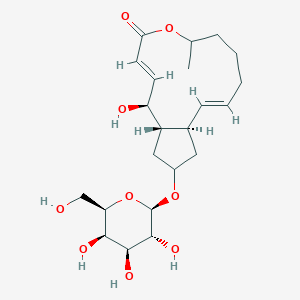
7-Gal-brefeldin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Gal-brefeldin A is a glycosylated derivative of brefeldin A, a secondary metabolite produced by the fungus Penicillium brefeldianum. This compound is notable for its unique structure, which includes a galactose moiety attached to the brefeldin A molecule. The addition of the galactose group enhances the compound’s solubility and potentially modifies its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Gal-brefeldin A involves the transglycosylation of brefeldin A using a lactose-containing fermentation medium. This process is facilitated by the enzyme activity in Penicillium brefeldianum, which catalyzes the transfer of the galactose moiety to the hydroxyl group at the 7th position of brefeldin A .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process. The key steps include:
- Culturing Penicillium brefeldianum in a lactose-rich medium.
- Isolating and purifying the resulting this compound through chromatographic techniques.
- Characterizing the compound using spectroscopic methods to confirm its structure and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Gal-brefeldin A can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.
Substitution: The galactose moiety can be substituted with other sugar molecules or functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
7-Gal-brefeldin A has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study glycosylation reactions and the effects of sugar moieties on molecular properties.
Biology: Employed in cell biology to investigate the role of glycosylation in protein folding and trafficking.
Wirkmechanismus
The mechanism of action of 7-Gal-brefeldin A involves the inhibition of vesicle formation and transport between the endoplasmic reticulum and the Golgi apparatus. This inhibition is mediated by the compound’s interaction with ADP-ribosylation factor 1 and cytohesin-2, which are essential for the assembly of COP-I coats on the Golgi membrane. The disruption of this process leads to the collapse of the Golgi apparatus into the endoplasmic reticulum, ultimately affecting protein secretion and trafficking .
Vergleich Mit ähnlichen Verbindungen
Brefeldin A: The parent compound, known for its antiviral and cytotoxic properties.
Brefeldin C: A biogenetic precursor of brefeldin A with similar biological activities.
7-Dehydrobrefeldin A: An oxidation product of brefeldin A with distinct chemical properties.
Uniqueness: 7-Gal-brefeldin A is unique due to the presence of the galactose moiety, which enhances its solubility and may alter its biological activity compared to its parent compound, brefeldin A. This modification can lead to differences in cellular uptake, distribution, and overall efficacy in various biological systems .
Eigenschaften
CAS-Nummer |
156663-50-2 |
|---|---|
Molekularformel |
C22H34O9 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
(1S,2S,3E,11E,13R)-2-hydroxy-7-methyl-15-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one |
InChI |
InChI=1S/C22H34O9/c1-12-5-3-2-4-6-13-9-14(10-15(13)16(24)7-8-18(25)29-12)30-22-21(28)20(27)19(26)17(11-23)31-22/h4,6-8,12-17,19-24,26-28H,2-3,5,9-11H2,1H3/b6-4+,8-7+/t12?,13-,14?,15-,16-,17+,19-,20-,21+,22+/m0/s1 |
InChI-Schlüssel |
WMQPIXSJUDBUIO-HPOHLNNVSA-N |
SMILES |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC3C(C(C(C(O3)CO)O)O)O |
Isomerische SMILES |
CC1CCC/C=C/[C@H]2CC(C[C@@H]2[C@H](/C=C/C(=O)O1)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC3C(C(C(C(O3)CO)O)O)O |
Synonyme |
7-Gal-brefeldin A 7-O-(galactosyl)brefeldin A 7-O-beta-D-galactosyl-brefeldin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)
